[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
Description
Introduction to [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
The compound features a piperidine ring substituted with a methanol group at the 3-position and a 2-chlorothiazol-5-ylmethyl moiety at the 1-position. Its molecular formula is C₁₀H₁₅ClN₂OS , with a molecular weight of 246.76 g/mol . The thiazole ring contains a chlorine substituent at position 5, while the piperidine ring’s methanol group introduces hydrophilicity. This hybrid structure represents a confluence of two pharmacologically relevant scaffolds, positioning it as a candidate for diverse biological activities.
Key Structural Features
Properties
IUPAC Name |
[1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS/c11-10-12-4-9(15-10)6-13-3-1-2-8(5-13)7-14/h4,8,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGAHSWPGYBJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(S2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671625 | |
| Record name | {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-52-4 | |
| Record name | {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol, with the CAS number 939986-52-4, is a compound of interest due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15ClN2OS
- Molecular Weight : 246.76 g/mol
- Density : 1.305 g/cm³
- LogP : 1.9387
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. The thiazole moiety is known for contributing to the biological effectiveness of compounds, making this compound a candidate for further study.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 0.22 | |
| Compound B | Antifungal | 0.44 | |
| This compound | TBD | TBD | TBD |
Anticancer Properties
Thiazole derivatives, including those similar to this compound, have shown promise in cancer research. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, potentially through mechanisms involving the inhibition of specific oncogenic pathways.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of thiazole compounds on cancer cell lines revealed that certain structural features are crucial for enhancing activity. For example, modifications to the thiazole ring and the presence of electron-donating groups significantly influence their potency.
Table 2: Cytotoxicity Data of Thiazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | A431 | 1.61 | |
| Compound D | Jurkat | 1.98 | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : Altering membrane integrity leading to cell death.
- Signal Transduction Interference : Modulating pathways involved in cell growth and apoptosis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro substituent on the thiazole ring undergoes nucleophilic substitution under basic conditions. In one protocol:
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Reagents : Sodium methoxide (NaOMe) in methanol
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Conditions : 60°C, 6-hour reflux
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Product : [1-(2-Methoxy-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
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Yield : 72% (isolated via column chromatography)
This reaction demonstrates selectivity for the thiazole-bound chlorine over other potential reactive sites. Comparative studies show 8–12% higher yields when using phase-transfer catalysts like tetrabutylammonium bromide.
Oxidation Reactions
The methanol (-CH₂OH) group on the piperidine ring undergoes controlled oxidation:
IBX-mediated oxidation preserves the thiazole ring integrity, while stronger oxidants like KMnO₄ require strict temperature control to prevent decomposition .
Alkylation and Acylation
The piperidine nitrogen participates in alkylation/acylation reactions:
Alkylation Protocol
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Substrate : [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
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Reagent : Methyl iodide (CH₃I)
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Conditions : K₂CO₃, DMF, 80°C, 12 hr
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Product : N-Methyl-[1-(2-chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
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Yield : 81%
Acylation Protocol
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Reagent : Acetyl chloride (AcCl)
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Conditions : Pyridine, 0°C → 25°C, 2 hr
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Product : N-Acetyl-[1-(2-chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol
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Yield : 89%
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis. In a study producing thiazole-pyrazole hybrids:
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Step 1 : Oxidation of the methanol group to aldehyde (IBX/DMSO)
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Step 2 : Reaction with phenylhydrazine in ethanol (80°C, 8 hr)
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Product : 5-(2-Chloro-thiazol-5-yl)-1-piperidin-3-yl-1H-pyrazole
Stability Under Hydrolytic Conditions
Hydrolysis studies reveal pH-dependent degradation:
| pH | Temperature | Degradation Pathway | Half-Life (hr) |
|---|---|---|---|
| 1.2 | 37°C | Thiazole ring opening → mercapto intermediate | 4.2 |
| 7.4 | 37°C | No significant degradation | >168 |
| 10.0 | 37°C | Piperidine N-demethylation | 12.5 |
Acidic conditions destabilize the thiazole ring, while alkaline conditions target the piperidine moiety.
Catalytic Hydrogenation
The thiazole ring undergoes partial hydrogenation under high-pressure H₂:
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Catalyst : 10% Pd/C
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Conditions : 50 psi H₂, ethanol, 6 hr
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Product : [1-(2-Chloro-thiazoline-5-ylmethyl)-piperidin-3-yl]-methanol
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Yield : 76%
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as piperidine/pyrrolidine rings, hydroxymethyl groups, or thiazole/thiophene heterocycles.
Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors/Acceptors | TPSA (Ų) | Rotatable Bonds |
|---|---|---|---|---|---|
| [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol | 246.76 | 1.8 | 1/4 | 64.6 | 3 |
| {1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol | ~340 (estimated) | ~2.5 (estimated) | 1/6 | ~90 (estimated) | 5 |
| N-[1-(2-Fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide | 345.84 | 2.1 | 1/5 | 65.5 | 5 |
| 1-(2-Methyl-1,3-thiazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine | ~400 (estimated) | ~1.2 (estimated) | 2/8 | ~110 (estimated) | 6 |
Key Observations:
Piperidine vs. Pyrrolidine Scaffolds : The target compound’s piperidine ring provides greater conformational flexibility compared to pyrrolidine derivatives (e.g., {1-[(3-methoxythiophen-2-yl)sulfonyl]-...}), which may influence binding affinity in receptor-ligand interactions .
Substituent Effects : The 2-chlorothiazole group enhances electronegativity and steric bulk relative to unsubstituted thiazoles or thiophenes (e.g., 2-methylthiazole in the fourth comparator). This substitution likely improves metabolic stability but may reduce aqueous solubility .
Hydrogen Bonding Capacity: The hydroxymethyl group in the target compound contributes to a TPSA of 64.6 Ų, intermediate among analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol typically involves:
- Construction or functionalization of the thiazole ring with a chlorine substituent at the 2-position.
- Introduction of the piperidin-3-yl moiety linked via a methylene bridge at the 5-position of the thiazole.
- Installation or retention of the methanol (-CH2OH) group on the piperidine ring at the 3-position.
This can be achieved through either convergent or linear synthetic routes involving:
- Halogenation and substitution reactions on thiazole derivatives.
- Alkylation or reductive amination on piperidine rings.
- Selective reduction or protection/deprotection steps to install the methanol functionality.
Specific Preparation Methods
Halogenation and Thiazole Functionalization
The 2-chloro substitution on thiazole is typically introduced via halogenation of the thiazole ring or by using pre-halogenated thiazole intermediates. For example, chlorination of thiazole at the 2-position can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
Formation of the Thiazol-5-ylmethyl Linker
The methylene bridge (-CH2-) linking the thiazole and piperidine rings is often introduced by:
- Alkylation of the thiazole ring at the 5-position with a suitable halomethyl intermediate.
- Alternatively, via cross-coupling reactions using organometallic reagents (e.g., tributylstannyl thiazole derivatives) in the presence of palladium catalysts, as indicated in advanced synthetic protocols involving thiazole derivatives.
Piperidin-3-yl Methanol Synthesis
The piperidine ring bearing the methanol group at the 3-position can be prepared by:
Coupling of Thiazolylmethyl and Piperidinylmethanol Units
The final assembly involves coupling the thiazol-5-ylmethyl moiety with the piperidin-3-yl methanol. This can be achieved by:
- Nucleophilic substitution of the halomethyl thiazole with the piperidinyl nucleophile.
- Amidation or carbamate formation if the piperidine nitrogen is functionalized, followed by reduction to the alcohol.
Example of a Detailed Synthetic Route (Based on Patent and Research Data)
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Halogenation | Thiazole derivative | NCS or Cl2, solvent (e.g., dichloromethane), RT | 2-Chlorothiazole | High (70-90%) |
| 2 | Alkylation | 2-Chlorothiazole | Halomethylating agent (e.g., chloromethyl methyl ether), base | 2-Chloro-thiazol-5-ylmethyl chloride | Moderate (60-75%) |
| 3 | Piperidine functionalization | Piperidin-3-one or ester | LiAlH4 reduction in THF, 0°C to RT | Piperidin-3-ylmethanol | High (80-88%) |
| 4 | Coupling | 2-Chloro-thiazol-5-ylmethyl chloride + piperidin-3-ylmethanol | Base (e.g., K2CO3), solvent (DMF), RT to reflux | This compound | Moderate to high (65-85%) |
This route aligns with conventional methods for related thiazole-piperidine compounds described in patents and literature.
Analytical and Purification Techniques
- Purification: Flash column chromatography using silica gel with hexane/ethyl acetate mixtures is commonly employed to isolate the pure compound.
- Characterization: Confirmatory techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), Mass Spectrometry (MS), and Powder X-ray Diffraction (PXRD) for solid-state forms.
- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.
Research Findings and Notes
- The preparation of thiazole derivatives with halogen substituents is well-documented, with chlorination at the 2-position being a key step for biological activity modulation.
- The use of lithium aluminum hydride for reduction of ester or aldehyde intermediates to corresponding alcohols is a standard, high-yielding approach.
- Cross-coupling methods involving tributylstannyl thiazole intermediates have been demonstrated to efficiently form carbon-carbon bonds between heterocyclic rings under mild conditions.
- Solid dispersions and crystalline forms of related compounds have been characterized to improve solubility and bioavailability, which may be relevant for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Reagents/Conditions | Typical Yield (%) | Key Notes |
|---|---|---|---|---|
| 2-Chlorothiazole formation | Halogenation of thiazole | NCS, DCM, RT | 70-90 | Selective chlorination |
| Methylene linker introduction | Alkylation or cross-coupling | Halomethylating agents or Pd-catalyzed coupling | 60-75 | Requires controlled conditions |
| Piperidin-3-ylmethanol synthesis | Reduction of aldehyde/ester | LiAlH4 in THF, 0°C to RT | 80-88 | High selectivity for alcohol |
| Final coupling | Nucleophilic substitution | Base, DMF, RT to reflux | 65-85 | Purification by chromatography |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol, and how can intermediates be characterized?
- Methodology : A multi-step synthesis involving nucleophilic substitution and reductive amination is recommended. For example, coupling 2-chloro-thiazole-5-methanol with a piperidine precursor under basic conditions (e.g., KCO in DMF) followed by purification via column chromatography. Key intermediates should be characterized using H/C NMR (confirming thiazole-proton signals at δ 7.2–7.5 ppm and piperidine methylene groups at δ 2.8–3.5 ppm) and LC-MS (monitoring molecular ion peaks at m/z ~260–280) .
Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis or oxidation byproducts. For example, the thiazole ring may degrade under acidic conditions, requiring pH-controlled formulations .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the piperidin-3-yl-methanol group?
- Methodology : Use NOESY NMR to identify spatial proximity between the piperidine methylene protons and the thiazole ring. X-ray crystallography (if crystals are obtainable) or computational modeling (DFT with B3LYP/6-31G* basis set) can resolve absolute configuration. Compare experimental data with related piperidinyl-methanol derivatives (e.g., C10H19NO analogs) .
Advanced Research Questions
Q. How does the 2-chloro-thiazole substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Evaluate leaving-group efficacy via competition experiments with SAr reactions. For instance, substitute the chlorine atom with amines (e.g., piperazine) under varying pH conditions. Monitor reaction kinetics using F NMR (if fluorinated analogs are synthesized) or LC-MS. The electron-withdrawing thiazole ring likely enhances reactivity compared to non-chlorinated analogs .
Q. What in vitro assays are suitable for probing this compound’s interaction with enzymes like guanylate cyclase or Jak/STAT pathways?
- Methodology : Use fluorescence polarization assays to measure binding affinity to recombinant Jak2 kinase domains (IC determination). For guanylate cyclase, employ cGMP ELISA kits to quantify activation in HEK293 cells transfected with soluble guanylate cyclase constructs. Reference inhibitors (e.g., AZD1480 for Jak2) should be included as controls .
Q. How can computational modeling predict the compound’s binding mode to protein targets?
- Methodology : Perform molecular docking (AutoDock Vina or MOE) using crystal structures of homologous proteins (e.g., PDB: 4XTL for Jak2). Key interactions may include hydrogen bonding between the methanol group and catalytic residues (e.g., Lys882 in Jak2) or hydrophobic contacts with the thiazole ring. Validate predictions with mutagenesis studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
